molecular formula C16H24N6O2S B2890759 N-cyclopentyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014094-46-2

N-cyclopentyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2890759
CAS RN: 1014094-46-2
M. Wt: 364.47
InChI Key: JGCWKXONFOOBLX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Synthesis for Insecticidal Properties : Compounds structurally similar to the query molecule have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. Such research underlines the potential of these compounds in agricultural pest control applications (Fadda et al., 2017).

  • Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, which share a common heterocyclic backbone with the query compound, have shown promising inhibitory effects on various cancer cell lines. This highlights their potential in the development of new anticancer drugs (Albratty et al., 2017).

  • Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. The study of these complexes might offer insights into the design of new antioxidant agents (Chkirate et al., 2019).

Chemical Synthesis and Characterization

  • Novel Heterocyclic Compounds Synthesis : Research into the synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole demonstrates the versatility of heterocyclic chemistry. These compounds were characterized using various spectroscopic methods, showcasing the depth of analysis required for novel compounds (Panchal & Patel, 2011).

Antimicrobial and Antitumor Evaluations

  • Antimicrobial Activity : Studies have synthesized novel thiazole derivatives with pyrazole moieties and screened them for antimicrobial activities. Such research indicates the potential of heterocyclic compounds in developing new antimicrobial agents (Saravanan et al., 2010).

  • Pharmacological Evaluation for Antitumor and Antioxidant Actions : Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the therapeutic potential of these compounds (Faheem, 2018).

properties

IUPAC Name

N-cyclopentyl-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-4-22-14(12-9-21(2)20-15(12)24-3)18-19-16(22)25-10-13(23)17-11-7-5-6-8-11/h9,11H,4-8,10H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCWKXONFOOBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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